(S)-1,4-Benzodioxane-2-carboxylic acid

Description

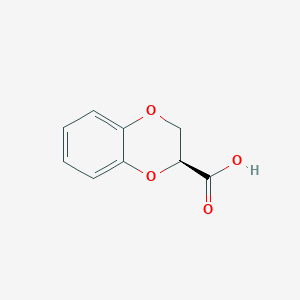

Structure

2D Structure

Properties

IUPAC Name |

(3S)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBHAQMOBKLWRX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350736 | |

| Record name | (2S)-2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70918-54-6 | |

| Record name | (2S)-2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1,4-Benzodioxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1,4-Benzodioxane-2-carboxylic acid chemical properties

An In-depth Technical Guide to (S)-1,4-Benzodioxane-2-carboxylic acid: Properties, Synthesis, and Applications

Introduction

This compound is a vital chiral building block in modern medicinal chemistry and pharmaceutical development. As a derivative of the 1,4-benzodioxane scaffold, which is present in numerous biologically active molecules, this specific enantiomer holds significant value due to the stereospecific interactions of chiral drugs with their biological targets.[1][2] The absolute configuration at the C2 stereocenter of the benzodioxane ring has been proven to greatly influence the biological activity of its derivatives.[1]

This guide provides a comprehensive overview of the core chemical properties, synthesis, enantiomeric resolution, and critical applications of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this key synthetic intermediate. Its primary and most notable application is as a precursor for the synthesis of potent and selective α1-adrenoceptor antagonists, such as the (S)-enantiomer of Doxazosin, a drug used to treat hypertension and benign prostatic hyperplasia.[3][4][5]

Physicochemical and Spectroscopic Properties

This compound is a white crystalline powder.[6] Its chemical structure consists of a benzene ring fused to a 1,4-dioxane ring, with a carboxylic acid group at the chiral C2 position.

Core Chemical Properties

The key physicochemical properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 70918-54-6 | [6][7] |

| Molecular Formula | C₉H₈O₄ | [7][8] |

| Molecular Weight | 180.16 g/mol | [7][9] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 96-99 °C | [10] |

| Boiling Point | 347.2 ± 41.0 °C (Predicted) | [10] |

| Density | 1.379 ± 0.06 g/cm³ (Predicted) | [10] |

| Optical Rotation (α) | -83º (c=1.5% in chloroform) | [10] |

| pKa | 2.69 ± 0.20 (Predicted) | [5] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons (in the range of 6.8-7.2 ppm), the methine proton at the C2 position (around 4.1-4.6 ppm), and the diastereotopic protons of the methylene group at the C3 position.

-

¹³C NMR: The carbon spectrum would display signals for the carboxylic acid carbon (around 175 ppm), the aromatic carbons, and the carbons of the dioxane ring.[11]

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch (around 1700-1750 cm⁻¹), and bands corresponding to C-O stretching and aromatic C-H bending.

Synthesis and Enantiomeric Resolution

The production of enantiomerically pure this compound is a critical step that dictates its utility. The process typically involves the synthesis of the racemic acid followed by a highly efficient resolution step.

Synthesis of Racemic 1,4-Benzodioxane-2-carboxylic acid

A common synthetic route begins with the oxidation of (2,3-dihydrobenzo[b][6][7]dioxin-2-yl)methanol.

Protocol: Oxidation of (2,3-dihydrobenzo[b][6][7]dioxin-2-yl)methanol

-

Dissolve the starting alcohol, (2,3-dihydrobenzo[b][6][7]dioxin-2-yl)methanol, in a suitable solvent mixture, such as an aqueous solution of potassium hydroxide (KOH).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add potassium permanganate (KMnO₄) as the oxidizing agent (approximately 2.0 equivalents).

-

Stir the mixture at a low temperature for about 10 minutes, then allow it to warm to room temperature and stir overnight.

-

Upon reaction completion, perform an aqueous workup. Extract the organic phase with a solvent like dichloromethane.

-

Wash the combined organic phases with water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude racemic 1,4-benzodioxane-2-carboxylic acid as a white solid.[6]

Enantiomeric Resolution

Obtaining the desired (S)-enantiomer from the racemic mixture is paramount. Two primary strategies have proven highly effective: enzymatic kinetic resolution and diastereoselective crystallization.

This is a highly efficient and widely used method that leverages the stereoselectivity of enzymes, typically lipases or esterases.[3] The process involves the enantioselective transformation of a racemic ester derivative, leaving the unreacted ester enriched in one enantiomer and producing the enantiopure acid of the opposite configuration.

Workflow: Lipase-Catalyzed Kinetic Resolution

Caption: Enzymatic kinetic resolution workflow.

Protocol: Lipase-Catalyzed Transesterification [12]

-

Substrate Preparation: Prepare a solution of racemic (±)-1,4-benzodioxan-2-carboxylic acid in a suitable organic solvent that also acts as an acyl donor, such as ethyl acetate.

-

Enzyme Addition: Add a lipase, with Candida antarctica lipase B (CALB, often immobilized as Novozym 435) being a highly effective choice.[1][12]

-

Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 28-30 °C) with agitation (e.g., 220 rpm).[1][12] The lipase will selectively catalyze the esterification of the (S)-acid, leading to the formation of (S)-ethyl 1,4-benzodioxan-2-carboxylate.

-

Monitoring: Monitor the reaction progress and enantiomeric excess (e.e.) of both the product and the remaining substrate using chiral HPLC.[12]

-

Workup: Once optimal conversion (typically around 50%) and high e.e. are achieved, stop the reaction. Separate the enzyme by filtration. The resulting (S)-ester can be isolated and subsequently hydrolyzed back to the (S)-acid if needed. This method can achieve high enantiomeric ratios (E > 160), yielding the product with >95% e.e.[12]

This classical resolution technique involves reacting the racemic acid with a chiral amine to form a pair of diastereomeric salts. Due to different physical properties, particularly solubility, one diastereomer can be selectively crystallized from the solution.

-

Resolving Agents: Highly effective resolving agents include para-substituted (S)-1-phenylethylamines (e.g., (S)-1-(p-nitrophenyl)ethylamine or (S)-1-(p-methylphenyl)ethylamine) and (+)-dehydroabietylamine.[13][14]

-

Mechanism: The chosen chiral amine forms salts with both the (R)- and (S)-acids. The differing spatial arrangements of these diastereomeric salts lead to distinct crystal lattice energies and, consequently, different solubilities in a given solvent. One salt precipitates preferentially, allowing for its separation by filtration. The enantiomerically pure acid is then recovered by treating the isolated salt with an achiral acid to break the ionic bond.

Analytical Characterization

Rigorous analytical methods are essential to confirm the identity, purity, and particularly the enantiomeric purity of this compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). Analysis is typically performed on an ester derivative (e.g., the methyl or ethyl ester) as carboxylic acids can exhibit poor peak shape on some chiral stationary phases.

-

Nuclear Magnetic Resonance (NMR): Provides structural confirmation. While standard ¹H and ¹³C NMR cannot distinguish between enantiomers, they are crucial for verifying the chemical structure and assessing chemical purity.

-

Polarimetry: Measures the optical rotation of a solution of the compound. A specific rotation value, such as -83º for a 1.5% solution in chloroform, confirms the presence of the (S)-enantiomer and can give an indication of its purity.[10]

Applications in Drug Synthesis

The primary application of this compound is as a high-value intermediate in the synthesis of pharmaceuticals.

Key Intermediate for Doxazosin

This compound is the crucial chiral precursor for synthesizing Doxazosin, an α1-adrenergic receptor antagonist.[15][16] The synthesis involves an amide coupling reaction.

Synthetic Pathway to Doxazosin

Caption: Synthesis of Doxazosin from the (S)-acid.

Protocol: Amide Coupling to form Doxazosin [15][17]

-

Activation of the Carboxylic Acid: The carboxylic acid group of this compound is first activated to make it more susceptible to nucleophilic attack. This is achieved using a coupling agent.

-

Charge a flask with the (S)-acid and a suitable solvent like tetrahydrofuran (THF).

-

Add an activating agent such as N,N'-Carbonyldiimidazole (CDI) or Dicyclohexylcarbodiimide (DCC).[15][17]

-

Stir the mixture at room temperature for 1-2 hours to form the highly reactive acyl imidazole or other activated intermediate.[17]

-

-

Coupling Reaction: Add the second key fragment, 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, to the solution containing the activated intermediate.

-

Reaction and Isolation: The nucleophilic secondary amine of the piperazine ring attacks the activated carbonyl, forming the final amide bond of the Doxazosin molecule. The reaction is typically stirred until completion.

-

Purification: The crude Doxazosin base is then isolated and purified, often by filtration and washing, to yield a product with high HPLC purity (>99%).[17]

Other Applications

The versatile 1,4-benzodioxane scaffold makes this acid a valuable starting material for a range of other potential therapeutic agents. It is used to synthesize:

-

Derivatives acting as G protein-coupled receptor antagonists.[6]

-

Novel α1-adrenoceptor antagonists.[6]

-

Compounds with affinities for serotonin receptors, which are targets for treating conditions like schizophrenia and nervous breakdowns.[1]

-

Specialty chemicals and agrochemicals, including herbicides and fungicides.[18]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Handling and Storage:

-

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Store in a cool, dry place. Recommended storage temperature is between 2-8°C.[10]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for the stereoselective synthesis of complex pharmaceutical agents. Its well-defined physicochemical properties, coupled with robust and efficient methods for its enantioselective synthesis, solidify its role as a cornerstone intermediate in drug development. A thorough understanding of its chemistry, from synthesis and resolution to its application in forming active pharmaceutical ingredients like Doxazosin, is essential for any scientist working in the fields of organic synthesis and medicinal chemistry.

References

- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cas 70918-53-5,(R)-1,4-Benzodioxane-2-carboxylic acid | lookchem [lookchem.com]

- 6. This compound | 70918-54-6 [chemicalbook.com]

- 7. This compound | C9H8O4 | CID 687061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [stenutz.eu]

- 9. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 70918-54-6 [m.chemicalbook.com]

- 11. air.unimi.it [air.unimi.it]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benzodioxans.com [benzodioxans.com]

- 15. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

- 16. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. chemimpex.com [chemimpex.com]

physicochemical characteristics of (S)-1,4-Benzodioxane-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Characteristics of (S)-1,4-Benzodioxane-2-carboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the core , a key chiral building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with actionable experimental protocols. We delve into the compound's structural and physical properties, outline rigorous methodologies for their determination, and discuss its significance as a synthetic intermediate. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability in a research and development setting.

Introduction: The Significance of a Chiral Scaffold

This compound is a heterocyclic compound featuring a fused benzene and dioxane ring system with a chiral center at the C2 position. This specific stereoisomer is a valuable synthon in the pharmaceutical industry. The 1,4-benzodioxane motif is a cornerstone in a variety of medicinally important substances and bioactive natural compounds.[1][2] Its rigid structure and defined stereochemistry make it an ideal starting point for creating complex molecules with high receptor specificity.

Notably, this compound serves as a crucial intermediate in the synthesis of α1-adrenoceptor antagonists and antihypertensive agents, such as Doxazosin, which is used to treat benign prostatic hyperplasia.[3][4] It is also employed in the development of novel G protein-coupled receptor antagonists.[3] Understanding its fundamental physicochemical properties is therefore paramount for process optimization, formulation development, and ensuring the quality and efficacy of the final active pharmaceutical ingredients (APIs).

This guide will provide both the established data for this compound and the detailed experimental frameworks required to validate these properties in a laboratory setting.

Core Physicochemical & Molecular Properties

The intrinsic properties of a molecule govern its behavior in both chemical reactions and biological systems. For this compound, these characteristics are foundational to its application.

Summary of Properties

The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₄ | [5][6] |

| Molecular Weight | 180.16 g/mol | [5][6] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 96-99 °C | [4][7] |

| Boiling Point | 347.2 ± 41.0 °C (Predicted) | [7] |

| Density | 1.379 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 2.69 ± 0.20 (Predicted) | [7][8] |

| Optical Rotation (α) | -83º (c=1.5% in chloroform) | [7] |

| Solubility | Slightly soluble in DMSO and Methanol | [9][10] |

Discussion of Properties

-

Structure and Chirality: The molecule's structure consists of a 1,4-benzodioxane core with a carboxylic acid group at the 2-position. The "(S)" designation refers to the stereochemical configuration at this chiral center, which is critical for its biological activity and dictates its interaction with other chiral molecules, such as biological receptors.

-

Melting Point: The melting point is a crucial indicator of purity. A sharp melting range, such as the reported 96-99 °C, suggests a high degree of purity.[4][7] Impurities typically cause a depression and broadening of the melting point range.[11]

-

Acidity (pKa): The predicted pKa of approximately 2.69 indicates that it is a relatively strong organic acid.[7][8] This property is fundamental to its reactivity and solubility. At physiological pH (~7.4), the carboxylic acid group will be fully deprotonated (ionized), significantly influencing its absorption, distribution, metabolism, and excretion (ADME) profile in drug development contexts.

-

Solubility: Its limited solubility in common polar protic solvents like methanol and polar aprotic solvents like DMSO is a key consideration for reaction setup, purification, and formulation.[9][10] The shake-flask method is the gold standard for determining its equilibrium solubility.[12]

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, direct experimental verification of these properties is essential. The following sections provide self-validating, step-by-step protocols for determining the key physicochemical parameters of this compound.

Melting Point Determination (Capillary Method)

Causality: The principle rests on the fact that a pure crystalline solid has a distinct and sharp melting point. The transition from a highly ordered solid lattice to a disordered liquid state occurs over a narrow temperature range. This protocol uses a modern digital apparatus for precise temperature control and observation.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Obtain a glass capillary melting point tube (sealed at one end).[13]

-

Press the open end of the tube into the powdered sample to collect a small amount of material.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube down a long, narrow glass tube to pack the solid tightly.[11][13] The packed sample height should be 1-2 mm.[14]

-

-

Apparatus Setup:

-

Measurement:

-

For an unknown or to verify a literature value, first perform a rapid determination by heating at a rate of 10-20°C/minute to find an approximate range.[11]

-

For an accurate measurement, prepare a fresh sample and heat rapidly to the start of the pre-determined range, then slow the heating rate to 1-2°C/minute.[13]

-

Record T1: The temperature at which the first drop of liquid appears.

-

Record T2: The temperature at which the entire sample has completely turned into a transparent liquid.[13]

-

The melting point is reported as the range T1-T2.

-

-

Post-Measurement:

-

Allow the apparatus to cool significantly before running another sample.

-

Dispose of the used capillary tube in a designated glass waste container.

-

Workflow Visualization:

Caption: Workflow for Melting Point Determination.

pKa Determination by Potentiometric Titration

Causality: This method directly measures the change in pH of a solution of the weak acid as a strong base is added incrementally.[15] The pKa is the pH at which the acid is exactly half-neutralized (i.e., [HA] = [A⁻]). This point corresponds to the midpoint of the steepest portion of the titration curve (the inflection point).[16][17]

Methodology:

-

Reagent and Sample Preparation:

-

Prepare a standardized 0.1 M NaOH solution (carbonate-free).

-

Prepare a 0.1 M HCl solution for back-titration if necessary.

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength.[15][16]

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[15]

-

-

Apparatus Calibration and Setup:

-

Calibrate a pH meter and electrode using standard buffers of pH 4, 7, and 10.[15][16]

-

Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[15]

-

Add the KCl solution to maintain ionic strength.

-

Immerse the calibrated pH electrode into the solution.

-

Gently purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the measurement.[15][16]

-

-

Titration Process:

-

If desired, acidify the sample solution to ~pH 2 with 0.1 M HCl to ensure the starting point is fully protonated.[15]

-

Begin the titration by adding small, precise increments (e.g., 0.05-0.1 mL) of the 0.1 M NaOH solution.

-

After each addition, allow the pH reading to stabilize before recording both the volume of titrant added and the corresponding pH.[15]

-

Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.

-

The pKa is the pH value at exactly half the volume of the equivalence point.

-

Perform the titration in triplicate to ensure reproducibility and report the average pKa with standard deviation.[15]

-

Workflow Visualization:

Caption: Potentiometric Titration for pKa Determination.

Equilibrium Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is considered the definitive technique for determining equilibrium solubility.[12] It ensures that the system reaches thermodynamic equilibrium by allowing sufficient time for the dissolution process to complete, providing a true measure of the maximum amount of solute that can dissolve in a given solvent at a specific temperature.

Methodology:

-

Preparation:

-

Select the desired solvent systems (e.g., water, phosphate-buffered saline at various pH levels, organic solvents).

-

Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial or flask. The presence of undissolved solid at the end of the experiment is critical to confirm saturation.

-

-

Equilibration:

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles.

-

Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining micro-particulates.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the original concentration in the supernatant to determine the solubility.

-

Perform at least three replicate experiments for each condition.[18]

-

References

- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. This compound | 70918-54-6 [chemicalbook.com]

- 4. Cas 70918-53-5,(R)-1,4-Benzodioxane-2-carboxylic acid | lookchem [lookchem.com]

- 5. This compound [stenutz.eu]

- 6. This compound | C9H8O4 | CID 687061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 70918-54-6 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 1,4-Benzodioxan-2-carboxylic acid CAS#: 3663-80-7 [m.chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-Depth Technical Guide to (S)-1,4-Benzodioxane-2-carboxylic acid: A Chiral Keystone for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1,4-Benzodioxane-2-carboxylic acid, a chiral molecule of significant interest, serves as a pivotal building block in the synthesis of a multitude of pharmacologically active compounds. Its rigid, bicyclic structure and the stereochemistry at the C2 position are critical determinants of biological activity, making enantiomerically pure forms essential for the development of selective and efficacious therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical identity, structure, and key physicochemical properties. We delve into detailed, field-proven methodologies for its synthesis, with a particular focus on the critical step of chiral resolution. Furthermore, this guide explores its primary application as a precursor to potent α1-adrenoceptor antagonists, such as Doxazosin, and elucidates the intricate signaling pathways modulated by these derivative compounds.

Core Compound Identification and Physicochemical Properties

This compound is a white crystalline solid.[1] Its fundamental identifiers and properties are summarized below for foundational reference.

| Identifier | Value | Source(s) |

| CAS Number | 70918-54-6 | [2][3] |

| Molecular Formula | C₉H₈O₄ | [3] |

| Molecular Weight | 180.16 g/mol | [2][3] |

| IUPAC Name | (2S)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | [3] |

| Melting Point | 98 °C | [4] |

| Appearance | White crystalline powder | [1] |

Chemical Structure:

Figure 1. Chemical structure of this compound.

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiomerically pure this compound is most commonly achieved through the resolution of its racemic mixture. This critical step ensures the desired stereochemistry for subsequent pharmaceutical applications. Two highly effective and widely adopted methodologies are detailed below: enzymatic kinetic resolution and diastereoselective crystallization.

Enzymatic Kinetic Resolution of (±)-Ethyl 1,4-Benzodioxan-2-carboxylate

This method leverages the stereoselectivity of enzymes, particularly lipases, to preferentially catalyze the reaction of one enantiomer over the other. Lipase from Candida antarctica B (CALB) has demonstrated excellent enantioselectivity in the transesterification of the corresponding ethyl ester.[2][5]

Workflow for Enzymatic Kinetic Resolution:

Caption: Workflow for the enzymatic kinetic resolution of (±)-ethyl 1,4-benzodioxan-2-carboxylate.

Detailed Experimental Protocol:

-

Reaction Setup: In a temperature-controlled shaker, combine racemic (±)-ethyl 1,4-benzodioxan-2-carboxylate (1 mM) and lipase from Candida antarctica B (Novozyme A/S, 1000 units) in 10 mL of ethyl acetate.[2]

-

Incubation: Incubate the reaction mixture at 28°C with constant agitation (220 rpm).[2]

-

Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess (e.e.) of the product and the unreacted substrate.[5]

-

Work-up and Isolation: Once the desired conversion (typically around 50% for optimal e.e. of both product and remaining substrate) is reached, stop the reaction. The resulting this compound can be separated from the unreacted (R)-ester through standard extraction procedures. This method can yield the (S)-acid with an enantiomeric excess greater than 95%.[2]

Diastereoselective Crystallization with Chiral Amines

This classical resolution technique involves the reaction of the racemic carboxylic acid with an enantiomerically pure chiral amine to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. (S)-1-phenylethylamine is a commonly used resolving agent for this purpose.[4]

Workflow for Diastereoselective Crystallization:

Caption: Workflow for the diastereoselective crystallization of (±)-1,4-benzodioxane-2-carboxylic acid.

Detailed Experimental Protocol:

-

Salt Formation: Dissolve the racemic 1,4-benzodioxane-2-carboxylic acid and an equimolar amount of (S)-1-phenylethylamine in a suitable solvent, such as methanol or ethanol, with heating to ensure complete dissolution.[4]

-

Crystallization: Allow the solution to cool slowly to room temperature, and then potentially further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., dilute HCl) to protonate the carboxylic acid and liberate the free this compound, which can then be extracted with an organic solvent.

-

Purity Analysis: The enantiomeric purity of the final product should be confirmed by chiral HPLC. This method has been reported to yield the desired enantiomer with high efficiency.[4]

Spectroscopic Characterization

Thorough characterization of this compound is crucial for confirming its identity and purity. The following table summarizes typical ¹H and ¹³C NMR spectroscopic data.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| 10.15 (bs, 1H) | -COOH |

| 7.21–6.78 (m, 4H) | Aromatic H |

| 4.60 (dd, 1H) | -CH(O)- |

| 4.48 (dd, 1H) | -OCH₂- |

| 4.14 (dd, 1H) | -OCH₂- |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. The provided data is based on similar structures and should be used as a reference.[6]

Applications in Drug Development: A Precursor to α1-Adrenoceptor Antagonists

This compound is a key chiral intermediate in the synthesis of several pharmaceuticals, most notably Doxazosin.[1] Doxazosin is a potent and selective α1-adrenoceptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia.[7][8] The (S)-enantiomer is crucial for the desired pharmacological activity.

The α1-Adrenergic Signaling Pathway

α1-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade leading to smooth muscle contraction.[9] Doxazosin competitively blocks these receptors, leading to vasodilation and a reduction in blood pressure.[7][10]

Simplified α1-Adrenergic Signaling Pathway and Point of Inhibition by Doxazosin:

Caption: The α1-adrenergic signaling cascade and the inhibitory action of Doxazosin.

Emerging Roles in Oncology: Modulation of JAK/STAT and VEGFR-2/Akt/mTOR Pathways

Recent research has uncovered novel anti-cancer properties of Doxazosin, suggesting its potential in oncology. Studies have shown that Doxazosin can suppress tumor growth and angiogenesis by inhibiting key signaling pathways.[3][11]

-

JAK/STAT Pathway Inhibition: Doxazosin has been demonstrated to inhibit the phosphorylation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), leading to the induction of apoptosis in cancer cells.[11]

-

VEGFR-2/Akt/mTOR Pathway Inhibition: Doxazosin can also inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and downstream signaling molecules such as Akt and mTOR. This inhibition disrupts angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis.[3]

Doxazosin's Inhibitory Effects on Pro-Cancerous Signaling Pathways:

Caption: Doxazosin's inhibition of the JAK/STAT and VEGFR-2/Akt/mTOR signaling pathways in cancer cells.

Conclusion

This compound stands as a testament to the importance of chirality in modern drug design and development. Its successful synthesis in an enantiomerically pure form, through robust and scalable resolution methods, unlocks the potential for creating highly selective and effective therapeutics. The well-established role of its derivatives as α1-adrenoceptor antagonists, coupled with emerging evidence of their anti-cancer activities, ensures that this chiral scaffold will continue to be a valuable asset for researchers and scientists in the pharmaceutical industry. This guide provides the foundational knowledge and practical methodologies to effectively work with and innovate upon this critical chiral building block.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. air.unimi.it [air.unimi.it]

- 7. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Doxazosin - Wikipedia [en.wikipedia.org]

- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]

- 11. The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and History of 1,4-Benzodioxane Derivatives

For decades, the 1,4-benzodioxane scaffold has served as a versatile and enduring template in the realm of medicinal chemistry. Its unique structural features have paved the way for the development of a diverse array of bioactive molecules, leading to significant therapeutic advancements. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical perspective on the discovery of 1,4-benzodioxane derivatives, from their initial synthesis to their evolution as critical pharmacophores. We will delve into the pioneering research, the evolution of synthetic methodologies, and the key structure-activity relationship (SAR) studies that have solidified the importance of this remarkable heterocyclic system.

The Genesis of a Privileged Scaffold: Early Syntheses and Foundational Discoveries

The journey of the 1,4-benzodioxane ring system is rooted in the fundamental exploration of organic synthesis. While the parent compound, 1,4-benzodioxane, is sometimes referred to as 1,2-ethylenedioxybenzene or pyrocatechol ethylene ether, its true significance lies in the vast chemical space unlocked by its derivatives. The early preparations of the related 1,3-benzodioxane involved the cyclic etherification of saligenin.

The first synthesis of a 1,4-benzodioxane lignan, (±)-eusiderin A, was accomplished by Merlini and Zanarotti.[1] Their work was instrumental in testing the postulated biosynthetic mechanism of these compounds.[1] A pivotal technique in the formation of the 1,4-benzodioxane ring is the condensation of an α-bromophenone with a phenol, a method first reported in the synthesis of the 1,4-benzodioxane fragment of silybin A.[1] Another key synthetic advancement was the use of epoxides, first demonstrated by Tanaka et al. in 1987 for the synthesis of 1,4-benzodioxane natural products.[1]

A significant portion of the early synthetic work on 1,4-benzodioxane derivatives was driven by the desire to understand and replicate the structures of naturally occurring lignans and neolignans.[2][3] These natural products, such as Silybin and Purpurenol, exhibited a range of interesting biological activities, which spurred further investigation into the synthetic routes to access the core 1,4-benzodioxane scaffold.[2][3]

From Natural Products to Potent Pharmaceuticals: The Rise of 1,4-Benzodioxane in Medicinal Chemistry

The 1,4-benzodioxane moiety is a cornerstone in the design of numerous biologically active compounds, with applications spanning a wide spectrum of therapeutic areas.[4][5] Its versatility as a scaffold has been demonstrated in the development of agents targeting neuronal nicotinic, α1 adrenergic, and serotoninergic receptor subtypes, as well as in the creation of novel antitumor and antibacterial agents.[4]

One of the most notable successes of 1,4-benzodioxane in medicinal chemistry is its incorporation into the structure of Doxazosin, marketed as CARDURA.[2][3] This drug is widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH), highlighting the significant therapeutic impact of this chemical class.[2][3] The development of Doxazosin and other related α-adrenergic blocking agents demonstrated the critical role of the 1,4-benzodioxane ring in modulating the activity of these compounds.

The biological activities of 1,4-benzodioxane derivatives are diverse and well-documented. They have been shown to possess hepatoprotective, antioxidant, cytotoxic, and antimicrobial properties.[2][3] Furthermore, research has indicated their potential as antidepressants and antihyperglycemic agents.[2][3] The wide range of biological activities has made the 1,4-benzodioxane scaffold a subject of intense synthetic attention for many years.[6]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of 1,4-benzodioxane derivatives has evolved significantly over time, with researchers developing various strategies to construct this important heterocyclic system. A common and effective approach involves the reaction of a catechol derivative with a suitable dielectrophile.

General Synthesis of a 1,4-Benzodioxane Derivative from Gallic Acid

This multi-step synthesis illustrates a common pathway to generate functionalized 1,4-benzodioxane derivatives, starting from a readily available starting material.

Step 1: Esterification of Gallic Acid

-

Objective: To protect the carboxylic acid functionality of gallic acid.

-

Procedure:

Step 2: Formation of the 1,4-Benzodioxane Ring

-

Objective: To construct the core heterocyclic ring system.

-

Procedure:

Step 3: Further Functionalization

-

Objective: To introduce additional chemical diversity.

-

Procedure:

Step 4: Hydrolysis and Amide Formation

-

Objective: To generate a library of amide analogs for biological screening.

-

Procedure:

-

Hydrolyze the methyl ester to the corresponding carboxylic acid.

-

Convert the carboxylic acid to the acid chloride.

-

React the acid chloride with a variety of primary and secondary amines to produce the desired amide analogs.[2]

-

Step 5: Oxidation of Sulfide to Sulfoxide or Sulfone

-

Objective: To explore the effect of the oxidation state of the sulfur atom on biological activity.

-

Procedure:

Visualizing the Synthetic Pathway

Caption: Synthetic pathway for 1,4-benzodioxane-6-carboxylic acid amide analogs.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of 1,4-benzodioxane derivatives is highly dependent on the nature and position of the substituents on both the aromatic and the dioxane rings. For instance, in the case of anti-inflammatory 2,3-dihydro-1,4-benzodioxin analogs, the position of an acetic acid substituent was found to be crucial for optimal activity, with the 6-substituted regioisomer showing superior efficacy compared to the 2-substituted one.[2][3]

The 1,4-benzodioxane moiety itself has been identified as being critical for the growth inhibitory activities of certain anticancer compounds. Attempts to replace this scaffold often result in a reduction or complete loss of activity.[2][3] This highlights the importance of the specific geometric and electronic properties conferred by the 1,4-benzodioxane ring system.

In recent years, research has focused on elucidating the specific molecular targets of 1,4-benzodioxane derivatives. For example, certain derivatives have been identified as inhibitors of the HSF1 pathway and the p38α MAPK pathway, both of which are important in various physiological processes, including cancer.[2] The development of potent and selective inhibitors for these pathways underscores the continued relevance of the 1,4-benzodioxane scaffold in modern drug discovery.[7]

Modulation of Adrenergic and Serotonergic Receptors

A significant area of research for 1,4-benzodioxane derivatives has been their interaction with G-protein coupled receptors, particularly adrenergic and serotonin receptors. The conformational rigidity of the 1,4-benzodioxane ring, combined with the stereochemistry of substituents, plays a crucial role in determining receptor subtype selectivity and agonist versus antagonist activity.

Caption: Modulation of adrenergic and serotonergic receptors by 1,4-benzodioxane derivatives.

The Future of 1,4-Benzodioxane Derivatives

The rich history of 1,4-benzodioxane derivatives in medicinal chemistry provides a strong foundation for future discoveries. The continued exploration of this versatile scaffold is likely to yield novel therapeutic agents with improved efficacy and selectivity. Recent research into 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer is a testament to the ongoing innovation in this field.[8] As our understanding of disease biology deepens, the ability to fine-tune the properties of 1,4-benzodioxane derivatives through synthetic chemistry will undoubtedly lead to the development of next-generation medicines.

Conclusion

The discovery and development of 1,4-benzodioxane derivatives represent a fascinating chapter in the history of medicinal chemistry. From their origins in the study of natural products to their central role in the creation of life-saving drugs, these compounds have consistently demonstrated their therapeutic potential. The ongoing research into new synthetic methods and novel biological applications ensures that the 1,4-benzodioxane scaffold will remain a privileged structure in the armamentarium of drug discovery for years to come.

References

- 1. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00048C [pubs.rsc.org]

- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 3. scirp.org [scirp.org]

- 4. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biology of 1,4-benzodioxane lignan natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. air.unimi.it [air.unimi.it]

- 8. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of (S)-1,4-Benzodioxane-2-carboxylic Acid: A Chiral Scaffold for Adrenergic Receptor Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the 1,4-Benzodioxane Moiety

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique conformational properties, arising from the fusion of a planar aromatic ring with a non-planar dioxane ring, allow for precise spatial presentation of substituents, making it an ideal framework for interacting with biological targets. This guide focuses on a specific and crucial enantiomer, (S)-1,4-Benzodioxane-2-carboxylic acid, a key chiral building block whose stereochemistry plays a pivotal role in the biological activity of its derivatives. While much of the existing literature concentrates on complex derivatives, this paper will delve into the foundational biological relevance of the (S)-acid core, its role as a precursor to potent therapeutics, and the methodologies for its synthesis and evaluation.

The primary pharmacological significance of the this compound scaffold lies in its integral role in the synthesis of selective α1-adrenergic receptor antagonists.[2] The quintessential example is the antihypertensive drug Doxazosin, where the (S)-enantiomer of the 1,4-benzodioxane-2-carboxamide moiety is crucial for its therapeutic effect.[2] This guide will explore the implicit biological activity of the core (S)-acid by examining its relationship with the α1-adrenergic signaling pathway and will provide detailed protocols for its synthesis and biological evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The α1-Adrenergic Receptor: The Primary Target

This compound and its derivatives primarily exert their biological effects through antagonism of α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that play a critical role in the sympathetic nervous system, mediating vasoconstriction, smooth muscle contraction, and other physiological processes.[3] There are three main subtypes of α1-adrenergic receptors: α1A, α1B, and α1D, all of which couple to the Gq alpha subunit (Gαq) of heterotrimeric G-proteins.[3]

Mechanism of Action: The Gαq Signaling Cascade

The antagonism of the α1-adrenergic receptor by compounds derived from this compound blocks the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine. A simplified representation of this pathway is as follows:

-

Ligand Binding and Receptor Activation: In the absence of an antagonist, norepinephrine binds to the α1-adrenergic receptor, inducing a conformational change.

-

G-Protein Coupling and Activation: The activated receptor recruits and activates the Gq protein, causing the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C Activation: The activated Gαq-GTP subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to smooth muscle contraction.

By binding to the α1-adrenergic receptor, antagonists derived from this compound prevent the initial step of this cascade, thereby inhibiting smooth muscle contraction and leading to vasodilation.

Caption: The α1-Adrenergic Receptor Signaling Pathway.

Quantitative Biological Data

While specific binding affinity data (Ki or IC50 values) for the parent this compound at adrenergic receptors is not extensively reported in the literature, the biological activity of its derivatives provides strong evidence for the importance of this scaffold. The following table summarizes representative data for a derivative, highlighting the potency that can be achieved from this core structure.

| Compound | Target | Assay | IC50 / Ki | Reference |

| Doxazosin | α1-Adrenergic Receptor | Radioligand Binding | Ki: ~1 nM | [2] |

This table is representative and aims to illustrate the potential of the scaffold. Researchers should consult specific literature for the bioactivity of other derivatives.

Experimental Protocols

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical step in the development of its derivatives. While several methods exist, including chiral resolution and asymmetric synthesis, a representative enzymatic resolution approach is detailed below. This method leverages the high enantioselectivity of lipases.

Workflow for Enzymatic Resolution

Caption: Workflow for the enzymatic resolution of 1,4-Benzodioxane-2-carboxylic acid esters.

Step-by-Step Protocol:

-

Racemate Preparation: Synthesize racemic 1,4-Benzodioxane-2-carboxylic acid methyl ester from catechol and methyl 2,3-dibromopropionate.

-

Enzymatic Hydrolysis:

-

Dissolve the racemic ester in a suitable buffer system (e.g., phosphate buffer) containing a co-solvent (e.g., tert-butanol) to improve solubility.

-

Add a lipase, such as Novozym 435 (immobilized Candida antarctica lipase B).

-

Incubate the mixture with gentle agitation at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining ester and the produced acid.

-

-

Work-up and Separation:

-

Once the desired conversion (typically around 50%) is reached, stop the reaction.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate). The unreacted (R)-ester will preferentially partition into the organic phase, while the sodium salt of the (S)-acid will remain in the aqueous phase.

-

Separate the layers.

-

-

Isolation of (S)-Acid:

-

Acidify the aqueous layer with a suitable acid (e.g., HCl) to a pH of approximately 2.

-

Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

-

Characterization: Confirm the structure and enantiomeric purity of the product using techniques such as NMR, mass spectrometry, and chiral HPLC.

Biological Evaluation: α1-Adrenergic Receptor Binding Assay

To determine the affinity of this compound or its derivatives for the α1-adrenergic receptor, a radioligand binding assay is a standard and robust method. This protocol provides a general framework for a competitive binding assay.

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture cells expressing the human α1-adrenergic receptor subtype of interest (e.g., HEK293 cells).

-

Harvest the cells and resuspend them in an ice-cold homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer or a similar method.

-

Centrifuge the homogenate at low speed to pellet nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand for the α1-adrenergic receptor (e.g., [³H]-Prazosin).

-

Varying concentrations of the unlabeled test compound (this compound or its derivative).

-

The prepared cell membranes to initiate the binding reaction.

-

-

For determination of non-specific binding, a separate set of wells should contain a high concentration of a known non-radioactive α1-adrenergic antagonist.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Perspectives

This compound stands as a cornerstone chiral synthon in the development of α1-adrenergic receptor antagonists. While direct and extensive biological data on the parent acid is limited, its integral role in highly potent therapeutic agents underscores its inherent biological relevance. The stereochemistry at the 2-position of the dioxane ring is a critical determinant of activity, highlighting the importance of enantioselective synthesis and resolution. The protocols and pathways detailed in this guide provide a comprehensive framework for researchers to further explore the therapeutic potential of this remarkable scaffold. Future research should focus on quantifying the intrinsic activity of the (S)-acid itself and its simple derivatives to better understand the fundamental structure-activity relationships that govern its interaction with adrenergic and potentially other receptors. Such studies will undoubtedly pave the way for the design of novel and more selective therapeutics based on the versatile 1,4-benzodioxane core.

References

A Technical Guide to the Procurement and Quality Assessment of Enantiopure 1,4-Benzodioxane-2-Carboxylic Acid for Pharmaceutical R&D

Introduction: The Strategic Importance of a Chiral Building Block

Enantiopure 1,4-benzodioxane-2-carboxylic acid is a cornerstone chiral building block in modern medicinal chemistry. The absolute configuration of its C2 stereocenter is a critical determinant of biological activity in a range of therapeutic agents.[1] This scaffold is integral to the synthesis of notable drugs, including antihypertensive α-blockers like Doxazosin, as well as compounds targeting serotonin receptors for neurological conditions.[1][2] Given that biological systems are inherently chiral, the use of a single, pure enantiomer is often mandatory to maximize therapeutic efficacy and minimize off-target effects or toxicity associated with the unwanted enantiomer.

For researchers and drug development professionals, securing a reliable supply of this intermediate with high enantiomeric purity is the first critical step in the synthetic workflow. However, sourcing is only half the battle. Due to the known susceptibility of the α-carbonyl stereocenter to racemization, particularly under basic conditions, in-house validation of enantiomeric excess (ee) upon receipt is not just recommended—it is an essential practice for ensuring experimental integrity and reproducibility.[3][4]

This guide provides a comprehensive overview of the commercial supplier landscape for (R)- and (S)-1,4-benzodioxane-2-carboxylic acid, details the primary synthetic and resolution strategies employed in its production, and offers a robust, field-proven protocol for its analytical validation via chiral High-Performance Liquid Chromatography (HPLC).

Part 1: Commercial Supplier Landscape & Procurement Strategy

Selecting a supplier for a critical chiral intermediate involves scrutinizing more than just price and availability. Key factors include documented enantiomeric excess (ee), chemical purity, available batch sizes, and the quality of accompanying documentation, such as the Certificate of Analysis (CoA). The following table summarizes a selection of commercial suppliers for the racemic and enantiopure forms of 1,4-benzodioxane-2-carboxylic acid.

Supplier Sourcing Workflow

The process of selecting and qualifying a supplier for a critical reagent should be systematic. The following workflow outlines a best-practice approach to ensure the material meets the stringent requirements of pharmaceutical research and development.

References

- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. air.unimi.it [air.unimi.it]

- 4. How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? - PubMed [pubmed.ncbi.nlm.nih.gov]

fundamental synthesis of racemic 1,4-benzodioxane-2-carboxylic acid

An In-Depth Technical Guide to the Fundamental Synthesis of Racemic 1,4-Benzodioxane-2-Carboxylic Acid

Abstract

The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive compounds.[1][2] Racemic 1,4-benzodioxane-2-carboxylic acid is a pivotal intermediate, serving as a versatile building block for the synthesis of more complex molecules, including drugs like Doxazosin.[3] This guide provides a comprehensive, in-depth exploration of the fundamental and most reliable synthetic route to this compound. We will dissect a robust two-step process, beginning with the formation of the heterocyclic core via a phase-transfer-catalyzed Williamson ether synthesis, followed by ester hydrolysis. The narrative emphasizes the mechanistic rationale behind experimental choices, offers detailed, actionable protocols, and includes methods for structural validation, catering to researchers and scientists in drug development and organic synthesis.

Introduction: The Strategic Importance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane motif is a privileged heterocyclic structure frequently employed in the design of biologically active molecules.[1] Its rigid, yet non-planar, conformation allows for precise spatial orientation of substituents, making it an ideal template for interacting with a wide array of biological targets.[2] This scaffold is present in clinically significant drugs such as the antihypertensive agent Doxazosin and Eliglustat, used in the treatment of Gaucher's disease.[3][4]

Beyond its direct inclusion in final drug products, derivatives of 1,4-benzodioxane-2-carboxylic acid are critical intermediates.[4] The carboxylic acid functional group provides a synthetic handle for a multitude of chemical transformations, including amidation, esterification, and reduction, enabling the construction of diverse chemical libraries for drug discovery. The racemic form of this acid is the common starting point for many synthetic campaigns, which may later involve chiral resolution to access specific enantiomers, as the biological activity of these compounds is often highly dependent on stereochemistry.[5][6]

Core Synthetic Strategy: A Two-Step Pathway

The most prevalent and efficient synthesis of racemic 1,4-benzodioxane-2-carboxylic acid is a two-step sequence. This strategy is favored for its high reliability, scalability, and use of readily available starting materials. The overall workflow involves:

-

Cyclization: Construction of the 1,4-benzodioxane ring system by reacting catechol with a suitable three-carbon electrophile to form methyl 1,4-benzodioxane-2-carboxylate.

-

Hydrolysis: Conversion of the intermediate methyl ester into the target carboxylic acid.

Caption: High-level workflow for the two-step synthesis.

Step 1: Synthesis of Methyl 1,4-Benzodioxane-2-carboxylate

This initial step is the cornerstone of the synthesis, establishing the core heterocyclic structure. It relies on a classic and powerful reaction in organic chemistry.

Mechanistic Underpinnings: The Williamson Ether Synthesis

The formation of the 1,4-benzodioxane ring is achieved through a double intermolecular Williamson ether synthesis.[7][8] The reaction proceeds via an S_N2 mechanism.[9][10] First, a base deprotonates the two phenolic hydroxyl groups of catechol to form the more nucleophilic catecholate dianion. This dianion then performs two sequential nucleophilic attacks on methyl 2,3-dibromopropionate. The first attack displaces one bromide, forming a linear ether intermediate. A subsequent, rapid intramolecular S_N2 reaction then occurs, where the remaining phenoxide attacks the carbon bearing the second bromide, closing the six-membered ring.

Caption: Mechanism of the double Williamson ether synthesis.

The Role of Phase Transfer Catalysis (PTC)

A significant practical challenge in this reaction is the mutual insolubility of the reactants. Catecholate salts are typically soluble in aqueous or highly polar phases, while the alkyl halide (methyl 2,3-dibromopropionate) is soluble in organic phases. Phase Transfer Catalysis (PTC) elegantly solves this issue.[11] A PTC agent, such as a quaternary ammonium salt (e.g., Aliquat 336®), transports the catecholate anion from the solid or aqueous phase into the organic phase where the reaction can occur efficiently.[12][13] This technique enhances reaction rates, allows for milder conditions, and often improves yields by facilitating intimate contact between the reacting species.[14]

Caption: Simplified cycle of Phase Transfer Catalysis.

Detailed Experimental Protocol: Cyclization

This protocol is adapted from established literature procedures.[15][16]

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |

|---|---|---|---|---|---|

| Catechol | C₆H₆O₂ | 110.11 | 10.0 g | 0.0908 | 1.0 |

| Methyl 2,3-dibromopropionate | C₄H₆Br₂O₂ | 245.90 | 22.3 g | 0.0908 | 1.0 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 27.7 g | 0.200 | 2.2 |

| Tetrabutylammonium bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 2.9 g | 0.009 | 0.1 |

| Acetone (anhydrous) | C₃H₆O | 58.08 | 250 mL | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add catechol (10.0 g, 1.0 eq), anhydrous potassium carbonate (27.7 g, 2.2 eq), and tetrabutylammonium bromide (2.9 g, 0.1 eq).

-

Add 250 mL of anhydrous acetone to the flask.

-

Stir the resulting suspension vigorously at room temperature for 15 minutes.

-

Add methyl 2,3-dibromopropionate (22.3 g, 1.0 eq) dropwise to the suspension over 20 minutes.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with additional acetone (2 x 30 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude oil.

-

Dissolve the crude oil in dichloromethane (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford the crude methyl 1,4-benzodioxane-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure ester as a solid or oil.

Step 2: Hydrolysis to Racemic 1,4-Benzodioxane-2-carboxylic Acid

The final step involves the conversion of the methyl ester to the desired carboxylic acid.

Choice of Hydrolysis Conditions

Ester hydrolysis can be achieved under either acidic or basic conditions. For the synthesis of the racemic acid from a racemic ester, base-catalyzed hydrolysis (saponification) is the most straightforward and widely used method.[17] It is typically high-yielding and proceeds under mild conditions.

-

Expertise Insight: While effective for racemic synthesis, it is crucial to note that basic hydrolysis can cause epimerization or racemization at the adjacent C2 chiral center.[6] If starting with an enantiomerically pure ester, acidic hydrolysis is often preferred to preserve stereochemical integrity.[6]

Detailed Experimental Protocol: Saponification

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |

|---|---|---|---|---|---|

| Methyl 1,4-benzodioxane-2-carboxylate | C₁₀H₁₀O₄ | 194.18 | 15.0 g | 0.0772 | 1.0 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 4.6 g | 0.1158 | 1.5 |

| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | - | - |

| Water | H₂O | 18.02 | 50 mL | - | - |

| Hydrochloric Acid (HCl), 2M | HCl | 36.46 | As needed | - | - |

Procedure:

-

Dissolve the methyl 1,4-benzodioxane-2-carboxylate (15.0 g, 1.0 eq) in a mixture of methanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

-

Add sodium hydroxide pellets (4.6 g, 1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 2M hydrochloric acid. A white precipitate of the carboxylic acid will form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 50 mL).

-

Dry the white solid in a vacuum oven at 50-60°C to a constant weight to yield pure racemic 1,4-benzodioxane-2-carboxylic acid.

Characterization and Validation

Validation of the final product's structure and purity is critical. The following data are characteristic of the target compound.

| Technique | Expected Observation / Value | Reference |

| Appearance | White to off-white crystalline solid | [18] |

| Melting Point | 126-130 °C | [18] |

| ¹H NMR (CDCl₃) | δ ~10-12 ppm (br s, 1H, -COOH), δ ~6.9 ppm (m, 4H, Ar-H), δ ~4.9 ppm (dd, 1H, O-CH-COOH), δ ~4.5 ppm (m, 2H, -O-CH₂) | [4] |

| ¹³C NMR (CDCl₃) | δ ~172-175 ppm (C=O), δ ~142-144 ppm (Ar C-O), δ ~117-124 ppm (Ar C-H), δ ~71 ppm (O-CH-COOH), δ ~65 ppm (-O-CH₂) | [4] |

| FTIR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch of acid), ~1730 (C=O stretch), ~1260 (C-O stretch) | [17] |

| Mass Spec (ESI-) | m/z = 179.03 [M-H]⁻ | [19] |

Conclusion

The synthesis of racemic 1,4-benzodioxane-2-carboxylic acid is a well-established and highly reproducible process that serves as a gateway to a rich field of medicinal chemistry. The two-step sequence involving a phase-transfer-catalyzed Williamson ether synthesis followed by saponification represents the most direct and efficient pathway. By understanding the mechanistic principles behind each step and adhering to robust experimental protocols, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. This guide provides the foundational knowledge and practical details necessary to empower scientists in their synthetic endeavors.

References

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Process for the preparation of chiral 2-hydroxymethyl-1,4-benzodioxane compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 5. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. air.unimi.it [air.unimi.it]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. crdeepjournal.org [crdeepjournal.org]

- 13. phasetransfer.com [phasetransfer.com]

- 14. sctunisie.org [sctunisie.org]

- 15. mdpi.com [mdpi.com]

- 16. air.unimi.it [air.unimi.it]

- 17. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 18. 1,4-Benzodioxane-2-carboxylic acid | 34385-93-8 [chemicalbook.com]

- 19. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of (S)-1,4-Benzodioxane-2-carboxylic Acid: A Technical Guide for Drug Development Professionals

Introduction: (S)-1,4-Benzodioxane-2-carboxylic acid is a key chiral building block in the synthesis of various pharmacologically active molecules.[1] A thorough understanding of its solubility in organic solvents is paramount for successful process development, formulation, and ultimately, the bioavailability of the final drug product. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its physicochemical properties, qualitative solubility in common organic solvents, and a detailed protocol for experimental solubility determination.

Physicochemical Properties: The Foundation of Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a white crystalline powder.[1] Key physicochemical parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₄ | PubChem[2] |

| Molecular Weight | 180.16 g/mol | PubChem[2] |

| Melting Point | 98 °C | Stenutz[3] |

| pKa (Predicted) | 2.69 ± 0.20 | LookChem[1] |

| LogP (Octanol/Water Partition Coefficient) | 1.40 | Stenutz[4] |

The presence of a carboxylic acid group confers polar characteristics and the ability to act as a hydrogen bond donor. The benzodioxane ring system, while containing ether linkages, is largely rigid and contributes to the molecule's overall size and shape. The predicted pKa indicates that it is a weak acid.

Qualitative Solubility Profile

| Solvent | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | LookChem[5], ChemicalBook[6] |

| Methanol | Slightly Soluble | LookChem[5], ChemicalBook[6] |

| Water (racemic mixture) | 7.63 g/L at 20°C | LookChem[5] |

This limited solubility in polar aprotic (DMSO) and polar protic (methanol) solvents suggests that while the carboxylic acid group allows for some interaction with these solvents, the overall molecular structure limits extensive dissolution. The moderate LogP value further suggests a balance between hydrophilic and lipophilic character.

Factors Influencing Solubility: A Deeper Dive

The dissolution of a crystalline solid like this compound is governed by a thermodynamic equilibrium between the solid state and the solution. This process can be understood through the interplay of several key factors, as illustrated in the diagram below.

Caption: Key factors influencing the solubility of a crystalline solid.

For this compound, its crystalline nature implies a significant lattice energy that must be overcome by the solvation energy for dissolution to occur. Solvents capable of strong hydrogen bonding with the carboxylic acid group and favorable dipole-dipole interactions with the overall molecule are more likely to be effective.

Experimental Protocol for Quantitative Solubility Determination: The Isothermal Shake-Flask Method

Given the absence of comprehensive public data, experimental determination of solubility is crucial. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (purity >99%)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide), analytical grade

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Steps:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the selected organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-